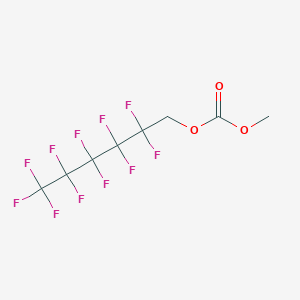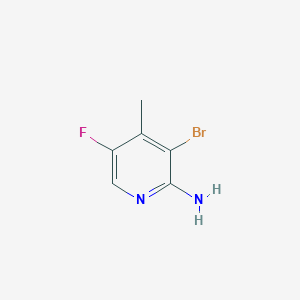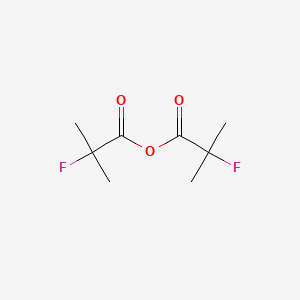
Methyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1H,1H-perfluorohexyl carbonate is a specialized chemical compound with the molecular formula C8H5F13O3. It is known for its unique properties, particularly its high thermal stability and resistance to chemical reactions. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as potassium carbonate. The reaction proceeds as follows:
C6F13CH2OH+(CH3O)2CO→C6F13CH2OCOOCH3+CH3OH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It is relatively inert to oxidation and reduction reactions because of the strong electron-withdrawing effects of the perfluoroalkyl group.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and the presence of a base to facilitate the substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and carbon dioxide.
Major Products
The major products formed from these reactions include substituted perfluorohexyl derivatives and carbon dioxide. The specific products depend on the nature of the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a solvent in various chemical reactions.
Biology: Due to its biocompatibility, it is used in the development of drug delivery systems and as a component in biomedical devices.
Medicine: It is explored for its potential use in imaging agents and as a stabilizer for pharmaceuticals.
Industry: It is used in the production of specialty coatings, lubricants, and surfactants due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 1H,1H-perfluorohexyl carbonate is primarily based on its ability to undergo substitution reactions. The perfluoroalkyl group provides stability and resistance to degradation, making it an effective component in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorohexyl methacrylate
- Perfluorohexyl ethyl carbonate
- Perfluorohexyl propyl carbonate
Comparison
Methyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a perfluoroalkyl group and a carbonate ester. This combination provides a balance of stability and reactivity that is not found in other similar compounds. For example, perfluorohexyl methacrylate is more reactive due to the presence of the methacrylate group, while perfluorohexyl ethyl carbonate and perfluorohexyl propyl carbonate have different physical properties due to the variations in their alkyl chains.
Eigenschaften
Molekularformel |
C8H5F11O3 |
|---|---|
Molekulargewicht |
358.11 g/mol |
IUPAC-Name |
methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c1-21-3(20)22-2-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H2,1H3 |
InChI-Schlüssel |
METNMSCKDDXPHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)











![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)
![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)
